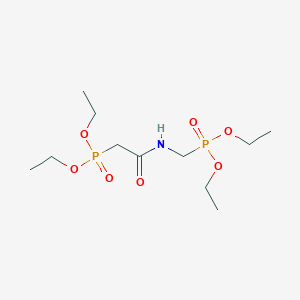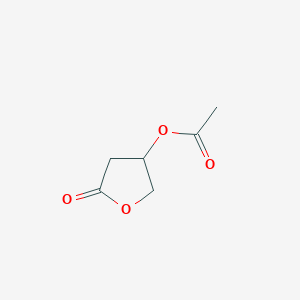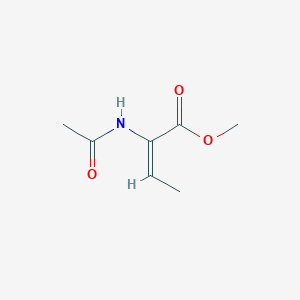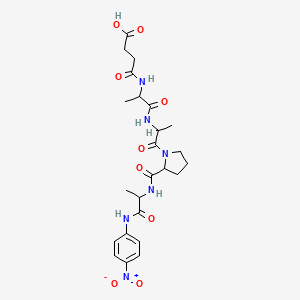
H-Thr-lys-tyr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Thr-lys-tyr-OHは、スレオニン、リシン、チロシンの3つのアミノ酸で構成されるトリペプチドです。この化合物は、そのユニークな構造的および機能的特性により、さまざまな分野で注目を集めています。
準備方法
合成ルートおよび反応条件
H-Thr-lys-tyr-OHの合成は、一般的に固相ペプチド合成(SPPS)と呼ばれる、ペプチド構築に広く使用されている方法を用いて行われます。このプロセスは、C末端アミノ酸(チロシン)を固体樹脂に結合させることから始まります。その後、リシンとスレオニンなどのアミノ酸を、一連のカップリングおよび脱保護工程を通じて順次添加します。これらの反応で使用される一般的な試薬には、次のものがあります。
カップリング試薬: N,N'-ジイソプロピルカルボジイミド(DIC)、1-ヒドロキシベンゾトリアゾール(HOBt)
脱保護試薬: トリフルオロ酢酸(TFA)は、保護基を除去するために使用されます。
工業生産方法
工業的な設定では、this compoundの生産は、大規模なSPPSまたは液相ペプチド合成(LPPS)を含む場合があります。これらの方法は、高収率と高純度のために最適化されており、多くの場合、自動合成機と、高速液体クロマトグラフィー(HPLC)などの高度な精製技術が組み込まれています。
化学反応の分析
反応の種類
H-Thr-lys-tyr-OHは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: チロシン残基は、ジチロシンまたは他の酸化生成物を形成するために酸化される可能性があります。
還元: 還元反応は、ペプチドの修飾バージョンに存在する場合、ジスルフィド結合を標的とする場合があります。
置換: アミノ酸残基は、異なる特性を持つアナログを作成するために置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素(H₂O₂)、過酢酸
還元: ジチオスレイトール(DTT)、トリス(2-カルボキシエチル)ホスフィン(TCEP)
置換: 部位特異的変異誘発技術
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、チロシン残基の酸化は、ジチロシンの形成につながる可能性があり、これはタンパク質架橋と凝集研究において影響を与えます。
科学的研究の応用
H-Thr-lys-tyr-OHは、科学研究において幅広い用途があります。
化学: ペプチド合成と反応機構を研究するためのモデル化合物として使用されます。
生物学: タンパク質間相互作用とシグナル伝達経路における役割が調査されています。
医学: 生物活性ペプチドの前駆体としての潜在的な治療用途が探求されています。
産業: ペプチドベースの材料の開発に利用され、分析技術の標準として使用されます。
作用機序
H-Thr-lys-tyr-OHの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ペプチドは、これらの標的に結合することにより、細胞シグナル伝達、代謝、免疫応答などのプロセスに影響を与え、生物学的経路を調節することができます。チロシン残基の存在は、その活性にとって特に重要です。これは、多くの細胞プロセスにおいて重要な調節修飾であるリン酸化を受けることができます。
類似化合物との比較
H-Thr-lys-tyr-OHは、次のような他のトリペプチドと比較することができます。
H-Gly-ala-tyr-OH: 構造は似ていますが、リシン残基がなく、電荷と結合特性に影響を与えます。
H-Ser-lys-tyr-OH: スレオニンの代わりにセリンが含まれているため、反応性と生物活性に影響を与える可能性があります。
This compoundの独自性は、そのアミノ酸の特定の配列にあり、これは独特の化学的および生物学的特性を付与します。これは、さまざまな研究および産業用途にとって貴重な化合物です。
特性
IUPAC Name |
2-[[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(21)18(27)22-14(4-2-3-9-20)17(26)23-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPOGALELPLJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-(Aminomethyl)cycloheptyl]propan-1-ol](/img/structure/B12108783.png)








![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)




